

Technical Guide: ^{13}C NMR Data for Diethyl Cyclopentylmalonate

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Compound of Interest

Compound Name: Diethyl cyclopentylmalonate

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Abstract

This technical guide addresses the ^{13}C Nuclear Magnetic Resonance (NMR) data for **diethyl cyclopentylmalonate**. Despite a comprehensive search of scientific databases and literature, specific experimental ^{13}C NMR data for this compound is not readily available. This guide, therefore, provides a detailed prediction of the ^{13}C NMR chemical shifts based on the analysis of structurally related compounds. It includes a summary of the predicted spectral data, a standard experimental protocol for acquiring ^{13}C NMR spectra, and logical diagrams to visualize the molecular structure and the correlation of carbon environments to their predicted chemical shifts. This document serves as a valuable resource for researchers working with **diethyl cyclopentylmalonate**, offering insights into its expected spectral characteristics.

Predicted ^{13}C NMR Data

Due to the absence of published experimental ^{13}C NMR data for **diethyl cyclopentylmalonate**, the following table summarizes the predicted chemical shifts. These predictions are derived from the known ^{13}C NMR data of analogous structures, including diethyl malonate, cyclopentane, and various alkyl-substituted diethyl malonates. The assignments are based on established chemical shift increments and trends in ^{13}C NMR spectroscopy.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (in proton-coupled spectrum)
Carbonyl (C=O)	168 - 172	Singlet (s)
Methylene (-O-CH ₂)	60 - 63	Triplet (t)
Methine (>CH-)	50 - 55	Doublet (d)
Cyclopentyl C1	35 - 40	Doublet (d)
Cyclopentyl C2, C5	30 - 35	Triplet (t)
Cyclopentyl C3, C4	25 - 30	Triplet (t)
Methyl (-CH ₃)	13 - 15	Quartet (q)

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, standard methodology for the acquisition of a ¹³C NMR spectrum for a compound such as **diethyl cyclopentylmalonate**.

2.1 Sample Preparation

- **Sample Quantity:** Weigh approximately 20-50 mg of **diethyl cyclopentylmalonate**.
- **Solvent:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

2.2 NMR Instrument Parameters

- **Spectrometer:** A multinuclear NMR spectrometer with a proton frequency of 300 MHz or higher is recommended. The corresponding ¹³C frequency would be 75 MHz.

- Probe: A broadband or dual-channel probe tuned to the ^{13}C frequency.
- Acquisition Mode: Standard proton-decoupled ^{13}C NMR ($^{13}\text{C}\{^1\text{H}\}$).
- Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).
- Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.
- Number of Scans: Dependent on the sample concentration, but typically ranges from 128 to 1024 scans to achieve a good signal-to-noise ratio.
- Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

2.3 Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: A baseline correction is applied to ensure a flat baseline.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent signal.

Visualizations

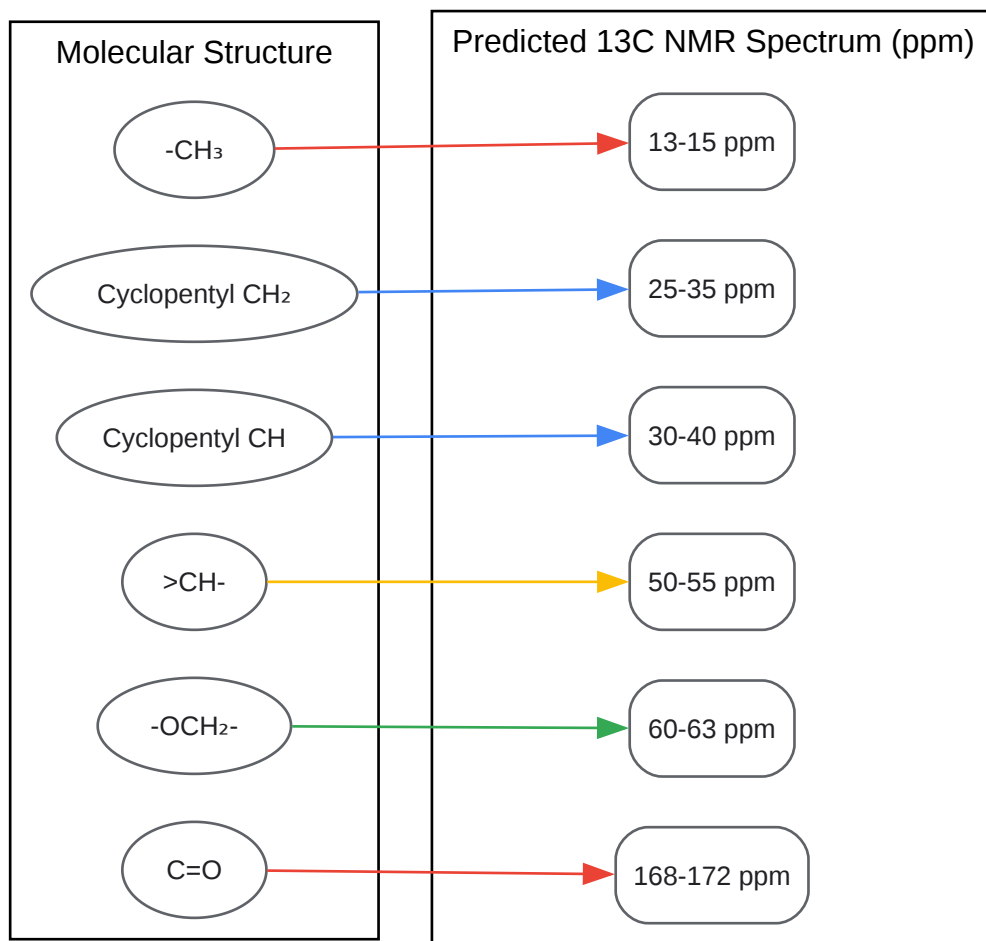
3.1 Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of **diethyl cyclopentylmalonate** with a numbering scheme for the carbon atoms to facilitate the discussion of NMR data.

Structure of Diethyl Cyclopentylmalonate

3.2 Predicted ^{13}C NMR Signal Assignments

This diagram illustrates the logical relationship between the different carbon environments in **diethyl cyclopentylmalonate** and their predicted regions in a ^{13}C NMR spectrum.



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Predicted ^{13}C NMR Chemical Shift Regions

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